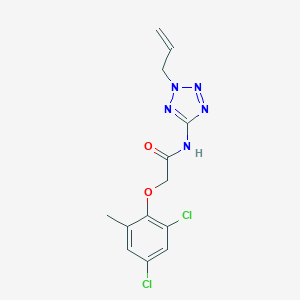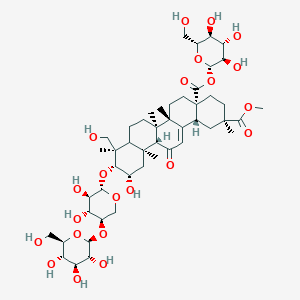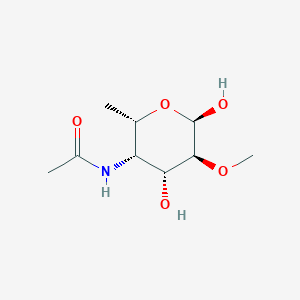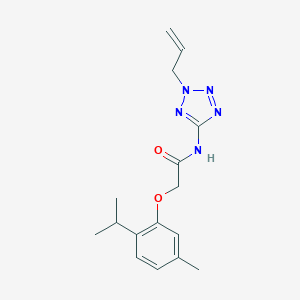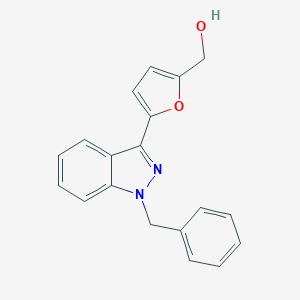
Dexamethasone beta-D-glucuronide
Übersicht
Beschreibung
Dexamethasone .beta.-D-Glucuronide is a synthetic glucocorticoid derivative of dexamethasone. It is known for its potential as a prodrug for targeted delivery of dexamethasone to the colon. This compound has gained significant recognition in scientific research due to its diverse biochemical and physiological effects .
Wissenschaftliche Forschungsanwendungen
Dexamethasone .beta.-D-Glucuronide is widely employed in various scientific research applications:
Cell Culture Studies: It is used to study gene expression, protein synthesis, and cell signaling pathways.
Drug Screening: The compound is utilized in screening assays to evaluate the efficacy and safety of new drugs.
Molecular Biology: It aids in understanding the mechanisms of drug metabolism, pharmacokinetics, and drug delivery systems.
Wirkmechanismus
Dexamethasone beta-D-glucuronide acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways that manifest in a wide range of physiological effects . It also exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .
Safety and Hazards
Dexamethasone, from which Dexamethasone beta-D-glucuronide is derived, is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . Precautionary measures include obtaining special instructions before use, not breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, getting medical advice/attention if feeling unwell, storing locked up, and disposing of contents/container to hazardous or special waste collection point .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dexamethason-.beta.-D-Glucuronid wird durch Glucuronidierung von Dexamethason synthetisiert. Der Prozess beinhaltet die Reaktion von Dexamethason mit Glucuronsäure in Gegenwart spezifischer Enzyme oder Katalysatoren. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um eine optimale Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Dexamethason-.beta.-D-Glucuronid umfasst großtechnische Glucuronidierungsprozesse. Diese Prozesse sind so konzipiert, dass sie eine hohe Effizienz und Konsistenz bei der Produktion der Verbindung gewährleisten. Die Verwendung von Bioreaktoren und fortschrittlichen Reinigungsverfahren gewährleistet die Produktion von hochreinem Dexamethason-.beta.-D-Glucuronid, das für pharmazeutische Anwendungen geeignet ist .
Chemische Reaktionsanalyse
Reaktionstypen
Dexamethason-.beta.-D-Glucuronid durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Diese Reaktionen sind für seine Aktivierung und seinen Metabolismus in biologischen Systemen unerlässlich .
Häufige Reagenzien und Bedingungen
Hydrolyse: Diese Reaktion beinhaltet die Spaltung des Glucuronidanteils unter Freisetzung von Dexamethason und Glucuronsäure. Sie findet typischerweise in Gegenwart von Enzymen wie Beta-Glucuronidase statt.
Oxidation und Reduktion: Diese Reaktionen beinhalten die Modifikation des Dexamethasonanteils, die sich auf seine pharmakologischen Eigenschaften auswirkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei der Hydrolyse von Dexamethason-.beta.-D-Glucuronid entstehen, sind Dexamethason und Glucuronsäure. Diese Produkte sind entscheidend für die therapeutische Wirkung der Verbindung .
Wissenschaftliche Forschungsanwendungen
Dexamethason-.beta.-D-Glucuronid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt:
Zellkulturstudien: Es wird verwendet, um die Genexpression, die Proteinsynthese und die Zellsignalwege zu untersuchen.
Arzneimittelforschung: Die Verbindung wird in Screening-Assays verwendet, um die Wirksamkeit und Sicherheit neuer Medikamente zu bewerten.
Molekularbiologie: Sie hilft, die Mechanismen des Arzneimittelstoffwechsels, der Pharmakokinetik und der Arzneimittelverabreichungssysteme zu verstehen.
Wirkmechanismus
Dexamethason-.beta.-D-Glucuronid wirkt als Glukokortikoidrezeptoragonist. Es bindet an den Glukokortikoidrezeptor und aktiviert ihn, wodurch nachgeschaltete Signalwege initiiert werden, die zu verschiedenen physiologischen Wirkungen führen. Die Verbindung zeigt auch Affinität zu anderen Steroidhormonrezeptoren, darunter der Mineralokortikoidrezeptor, der Androgenrezeptor und der Progesteronrezeptor .
Analyse Chemischer Reaktionen
Types of Reactions
Dexamethasone .beta.-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its activation and metabolism in biological systems .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, releasing dexamethasone and glucuronic acid. It typically occurs in the presence of enzymes such as beta-glucuronidase.
Oxidation and Reduction: These reactions involve the modification of the dexamethasone moiety, affecting its pharmacological properties.
Major Products Formed
The primary products formed from the hydrolysis of dexamethasone .beta.-D-Glucuronide are dexamethasone and glucuronic acid. These products are crucial for the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Prednisolon-.beta.-D-Glucuronid
- Hydrocortison-.beta.-D-Glucuronid
- Betamethason-.beta.-D-Glucuronid
Einzigartigkeit
Dexamethason-.beta.-D-Glucuronid ist aufgrund seiner hohen Potenz und der gezielten Abgabe an den Dickdarm einzigartig. Diese Spezifität macht es besonders wertvoll für die Behandlung von entzündlichen Erkrankungen, die im Dickdarm lokalisiert sind, wie z. B. Colitis ulcerosa .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHXMSIBGRGDSX-VFGCUDCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152154-28-4 | |
| Record name | Dexamethasone β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152154-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152154284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXAMETHASONE .BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WOB7174M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)


![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
